![molecular formula C12H13ClN2O3 B1669848 Dazoxiben hydrochloride CAS No. 74226-22-5](/img/structure/B1669848.png)
Dazoxiben hydrochloride
Overview
Description
Dazoxiben hydrochloride is an orally active thromboxane synthase inhibitor . It has shown significant clinical improvement in patients with Raynaud’s syndrome .
Synthesis Analysis
One convenient synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole .
Molecular Structure Analysis
The molecular formula of Dazoxiben hydrochloride is C12H13ClN2O3 . The compound belongs to the class of organic compounds known as benzoic acids, which are organic compounds containing a benzene ring which bears at least one carboxyl group .
Physical And Chemical Properties Analysis
The average weight of Dazoxiben hydrochloride is 268.7 and the monoisotopic weight is 268.06147 . The water solubility is 1.28 mg/mL . The compound has a logP of 1.44 .
Scientific Research Applications
Treatment of Raynaud’s Syndrome
Dazoxiben hydrochloride: has been studied for its effectiveness in treating Raynaud’s syndrome , a condition characterized by reduced blood flow to the extremities . As a thromboxane synthase inhibitor, it helps in reducing vasoconstriction and improving blood circulation. Clinical trials have shown significant improvement in patients with this syndrome .
Cardiovascular Research
In cardiovascular research, Dazoxiben hydrochloride is used to understand the role of thromboxane A2 in blood clot formation and cardiovascular diseases. By inhibiting thromboxane synthase, researchers can study the pathways involved in platelet aggregation and the potential for developing anti-thrombotic therapies .
Pharmacological Studies
Dazoxiben hydrochloride serves as a pharmacological tool to explore the mechanisms of action of thromboxane synthase inhibitors. It provides insights into the enzyme’s role in various physiological and pathological processes, aiding in the development of new drugs with improved efficacy and safety profiles .
Synthesis and Chemical Analysis
The compound’s synthesis process is of interest in chemical research. Studies on simplified synthesis methods of Dazoxiben hydrochloride are valuable for developing more efficient production techniques, which can be applied to the large-scale manufacturing of similar pharmaceutical agents .
Investigational Drug Development
As an experimental drug, Dazoxiben hydrochloride is explored for its potential applications in new therapeutic areas. Its effects on different biological targets and pathways are investigated to identify new indications for clinical use .
Molecular Biology Research
In molecular biology, Dazoxiben hydrochloride is utilized to study the expression and regulation of thromboxane synthase at the molecular level. This research can lead to a better understanding of gene expression control and the impact of thromboxane in various diseases .
Safety And Hazards
Dazoxiben hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .
Relevant Papers
A paper titled “Dazoxiben examined for platelet inhibitory effect in an artificial circulation” was published in the British Journal of Clinical Pharmacology in 1983 . Another paper titled “The Preclinical Toxicity of Dazoxiben: A Specific Inhibitor of …” discusses the therapeutic possibilities of Dazoxiben in cardiovascular disease .
properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDFUXBDJPRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78218-09-4 (Parent) | |
Record name | Dazoxiben hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225215 | |
Record name | Dazoxiben hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dazoxiben hydrochloride | |
CAS RN |
74226-22-5 | |
Record name | Dazoxiben hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazoxiben hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazoxiben hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOXIBEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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